N-ethenylaniline
Description
N-Ethylaniline (C₈H₁₁N), also known as N-ethylbenzenamine or ethylphenylamine, is a secondary aromatic amine where an ethyl group (-CH₂CH₃) substitutes one hydrogen on the nitrogen atom of aniline. It is a colorless to pale yellow liquid with a molecular weight of 121.18 g/mol. N-Ethylaniline is slightly soluble in water but exhibits strong basicity due to the nitrogen lone pair . Industrially, it serves as a precursor for synthesizing more complex amines, such as N-benzyl-N-ethylaniline, and is utilized in dye intermediates and polymer production .
Properties
CAS No. |
6245-53-0 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
N-ethenylaniline |
InChI |
InChI=1S/C8H9N/c1-2-9-8-6-4-3-5-7-8/h2-7,9H,1H2 |
InChI Key |
PZUGJLOCXUNFLM-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Benzyl-N-ethylaniline (Ethylbenzylaniline)
- Molecular Formula : C₁₅H₁₇N
- Molecular Weight : 211.31 g/mol
- Physical Properties : Yellowish-brown oily liquid; boiling point 285°C (at 95 kPa); density 1.03 kg/L .
- Solubility : Insoluble in water, soluble in oxygenated solvents.
- Synthesis : Produced via alkylation of N-ethylaniline with benzyl chloride or benzylaniline with ethyl chloride .
- Applications : Used as a clarifying agent in casein polymer production and as a precursor for dyes (e.g., Acid Blue 7, Food Green 3) .
N,N-Dimethylaniline
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Physical Properties : Colorless to yellow liquid; boiling point 193°C .
- Solubility : Miscible with organic solvents.
- Applications : Widely employed as a catalyst in chemical reactions and in dye/pharmaceutical production. Its dimethyl substitution reduces basicity compared to N-ethylaniline but enhances stability in acidic media .
2-Ethoxy-N-ethylaniline
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight : 165.24 g/mol
- Synthesis : Prepared via condensation of 2-ethoxy-1-naphthaldehyde with 2-ethylaniline, achieving yields up to 95% .
- Applications : The ethoxy group enhances solubility in organic solvents, making it useful in specialized syntheses .
N-(2-Cyanoethyl)-N-ethylaniline
- Molecular Formula : C₁₁H₁₄N₂
- Molecular Weight : 174.25 g/mol
- Properties : Polar nitrile functionality increases reactivity in polar aprotic solvents.
- Applications : Used in niche syntheses requiring electron-withdrawing substituents .
Table 1. Comparative Analysis of N-Ethylaniline and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| N-Ethylaniline | C₈H₁₁N | 121.18 | ~205* | Slightly in water | Polymer/dye intermediates |
| N-Benzyl-N-ethylaniline | C₁₅H₁₇N | 211.31 | 285 (at 95 kPa) | Oxygenated solvents | Casein polymers, dyes |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 193 | Organic solvents | Catalysts, dye production |
| 2-Ethoxy-N-ethylaniline | C₁₀H₁₅NO | 165.24 | Not reported | Organic solvents | Organic synthesis |
| N-(2-Cyanoethyl)-N-ethylaniline | C₁₁H₁₄N₂ | 174.25 | Not reported | Polar solvents | Specialized chemical synthesis |
*Estimated based on analogous compounds.
Key Research Findings
Synthetic Methods: N-Ethylaniline derivatives are commonly synthesized via alkylation (e.g., N-benzyl-N-ethylaniline from N-ethylaniline and benzyl chloride) or reductive amination of ketones . Electron-withdrawing groups (e.g., cyano in N-(2-Cyanoethyl)-N-ethylaniline) alter electronic properties, enhancing reactivity in nucleophilic substitutions .
Functional Group Impact :
- Ethoxy substituents (as in 2-ethoxy-N-ethylaniline) improve solubility in organic media, facilitating solvent-mediated reactions .
- Tertiary amines like N,N-Dimethylaniline exhibit lower basicity but greater stability under acidic conditions compared to secondary amines .
Safety Considerations :
- N-Benzyl-N-ethylaniline is classified as a poison (UN2274), necessitating stringent safety protocols during handling .
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